molecular formula C15H12O3 B600350 3,4-Dihydroxychalcone

3,4-Dihydroxychalcone

Cat. No.: B600350
M. Wt: 240.25 g/mol
InChI Key: HHKVOYUYPYZFHJ-SOFGYWHQSA-N
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Description

Antioxidant Agent-1 is a compound known for its ability to neutralize free radicals and prevent oxidative damage in various biological and industrial systems. Antioxidants are crucial in maintaining cellular health by mitigating the effects of oxidative stress, which can lead to chronic diseases and aging .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Antioxidant Agent-1 typically involves a series of organic reactions. One common method includes the condensation of specific aromatic aldehydes with phenolic compounds under acidic or basic conditions. The reaction is often catalyzed by acids like hydrochloric acid or bases like sodium hydroxide, followed by purification through recrystallization .

Industrial Production Methods: Industrial production of Antioxidant Agent-1 may involve large-scale chemical synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity. The process may also include steps like solvent extraction and chromatography for purification .

Chemical Reactions Analysis

Types of Reactions: Antioxidant Agent-1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction can regenerate the original phenolic structure .

Scientific Research Applications

Antioxidant Agent-1 has a wide range of applications in scientific research:

    Chemistry: Used as a standard antioxidant in various assays to study oxidative processes.

    Biology: Investigated for its role in protecting cells from oxidative stress and its potential in anti-aging research.

    Medicine: Explored for its therapeutic potential in treating diseases related to oxidative stress, such as cardiovascular diseases and neurodegenerative disorders.

    Industry: Utilized in the food and cosmetic industries to prevent oxidation and extend shelf life.

Mechanism of Action

Antioxidant Agent-1 exerts its effects primarily through the neutralization of free radicals. It donates electrons to reactive oxygen species, converting them into less reactive molecules. This process involves several molecular targets and pathways, including:

Comparison with Similar Compounds

Uniqueness: Antioxidant Agent-1 is unique due to its specific chemical structure, which allows it to participate in a broader range of reactions compared to other antioxidants. Its stability and reactivity make it particularly effective in various applications, from biological systems to industrial processes .

Biological Activity

3,4-Dihydroxychalcone (DHC) is a flavonoid compound recognized for its diverse biological activities, particularly in the fields of pharmacology and biochemistry. This article reviews the biological activity of DHC, focusing on its antioxidant, anti-inflammatory, and analgesic properties, supported by case studies and research findings.

Chemical Structure and Properties

DHC is characterized by the presence of two hydroxyl groups at the 3 and 4 positions of the chalcone backbone. This specific substitution pattern is crucial for its biological activities. The general structure can be represented as follows:

C6H5C(C=O)C6H4(OH)2\text{C}_6\text{H}_5\text{C}(\text{C}=O)\text{C}_6\text{H}_4(\text{OH})_2

Antioxidant Activity

DHC exhibits significant antioxidant properties, primarily through its ability to scavenge free radicals. Various studies have demonstrated that DHC can effectively neutralize reactive oxygen species (ROS), contributing to cellular protection against oxidative stress.

Key Findings:

  • Direct Scavenging : DHC has shown potent direct scavenging activity against free radicals, as evidenced by DPPH assays. Compounds bearing 3,4-dihydroxyl substituents exhibit higher antioxidant activity compared to their methoxyl counterparts .
  • Cellular Protection : In models of oxidative stress induced by H₂O₂, DHC demonstrated cytoprotective effects, mitigating cell injury through both direct radical scavenging and the activation of antioxidant pathways such as KEAP1/NRF2 .

Anti-Inflammatory Activity

DHC is noted for its anti-inflammatory properties, which are attributed to its ability to inhibit key inflammatory mediators.

Mechanisms:

  • Enzyme Inhibition : DHC derivatives have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) activities, which are critical enzymes involved in inflammation .
  • Cytokine Modulation : Studies indicate that DHC can suppress the release of pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation in various models .

Research Evidence:

  • In a study evaluating the anti-inflammatory effects of rigid DHC derivatives, significant reductions in inflammation were observed in formalin-induced pain models .
  • Topical applications of DHC derivatives resulted in decreased swelling in animal models, demonstrating their potential for therapeutic use in inflammatory conditions .

Analgesic Activity

DHC has been investigated for its analgesic properties, showing promising results in pain management.

Experimental Results:

  • In formalin tests, DHC exhibited a maximum analgesic effect of 63.7% at a dosage of 37.5 mg/kg during the acute phase and up to 86.4% during the chronic phase of inflammation .
  • The compound's efficacy was also confirmed in hot plate tests, indicating its potential as a non-opioid analgesic agent .

Summary Table of Biological Activities

Activity Mechanism Key Findings
AntioxidantScavenging ROS; activating antioxidant pathwaysSignificant reduction in oxidative stress markers
Anti-inflammatoryInhibition of COX and LOX; suppression of cytokinesReduced inflammation in animal models
AnalgesicModulation of pain pathwaysHigh efficacy in formalin and hot plate tests

Case Studies

  • Antioxidant Efficacy : A study highlighted that DHC analogues showed enhanced cytoprotection against oxidative stress-induced cell damage through both direct scavenging mechanisms and indirect pathways involving cellular signaling .
  • Inflammation Models : Research demonstrated that topical application of DHC derivatives significantly reduced ear swelling in mice subjected to arachidonic acid-induced inflammation, supporting its use as an anti-inflammatory agent .
  • Pain Management : A novel rigid DHC derivative was synthesized and evaluated for analgesic effects, showing significant pain relief comparable to standard analgesics in formalin-induced pain models .

Properties

Molecular Formula

C15H12O3

Molecular Weight

240.25 g/mol

IUPAC Name

(E)-3-(3,4-dihydroxyphenyl)-1-phenylprop-2-en-1-one

InChI

InChI=1S/C15H12O3/c16-13(12-4-2-1-3-5-12)8-6-11-7-9-14(17)15(18)10-11/h1-10,17-18H/b8-6+

InChI Key

HHKVOYUYPYZFHJ-SOFGYWHQSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/C2=CC(=C(C=C2)O)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=CC(=C(C=C2)O)O

Origin of Product

United States

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